VUF11418

Description

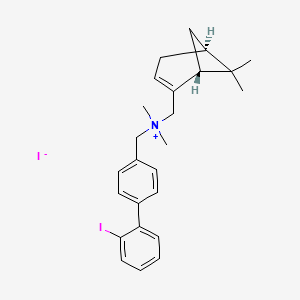

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSBTJDUAWBQGE-IUQUCOCYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VUF11418: An In-Depth Technical Guide to its Mechanism of Action as a Biased Agonist of the CXCR3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF11418 is a small-molecule, selective agonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory diseases and cancer. This technical guide delineates the mechanism of action of this compound, with a particular focus on its established role as a G protein-biased agonist. This compound preferentially activates G protein-dependent signaling pathways over β-arrestin-mediated pathways, a characteristic that has significant implications for its pharmacological profile and therapeutic potential. This document provides a comprehensive overview of the binding kinetics, functional activity, and the structural basis of this compound's interaction with CXCR3, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Introduction to CXCR3 and its Ligands

The CXCR3 receptor is a key player in the immune system, primarily expressed on activated T cells, NK cells, and other immune cells. It is activated by three endogenous chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). The activation of CXCR3 by these chemokines orchestrates the migration of immune cells to sites of inflammation. The signaling pathways initiated by CXCR3 activation are complex and can be broadly categorized into two main branches: G protein-dependent pathways and β-arrestin-dependent pathways. This duality in signaling allows for a nuanced regulation of cellular responses.

This compound: A Selective CXCR3 Agonist

This compound is a non-peptidic, small-molecule agonist that selectively targets the CXCR3 receptor. Its discovery and characterization have provided a valuable chemical tool for dissecting the complexities of CXCR3 signaling and for exploring the therapeutic potential of biased agonism.

Binding Affinity and Functional Potency

Quantitative analysis of this compound's interaction with the CXCR3 receptor has been determined through radioligand binding assays and functional assays measuring G protein activation.

| Parameter | Value | Assay | Reference |

| pKi | 7.2 | [³H]-CXCL11 competition binding assay | [1] |

| pEC50 | 6.0 | [³⁵S]GTPγS functional assay | [1] |

Table 1: Binding Affinity and Functional Potency of this compound at the CXCR3 Receptor. The pKi value indicates the negative logarithm of the inhibition constant, representing the binding affinity of this compound to CXCR3. The pEC50 value is the negative logarithm of the half-maximal effective concentration for G protein activation, indicating the functional potency of this compound.

Mechanism of Action: G Protein-Biased Agonism

The central tenet of this compound's mechanism of action is its biased agonism towards the G protein signaling pathway. This means that upon binding to CXCR3, this compound preferentially stabilizes a receptor conformation that favors coupling to and activation of heterotrimeric G proteins, particularly of the Gαi subtype, while having a reduced ability to recruit and activate β-arrestin proteins.[2][3]

Preferential Gαi Protein Activation

This compound has been shown to be a potent activator of Gαi-mediated signaling cascades. This is in contrast to other CXCR3 agonists, such as VUF10661, which exhibit a bias towards β-arrestin recruitment.[2] The G protein-biased nature of this compound was validated in studies that demonstrated its robust stimulation of Gαi protein recruitment to the CXCR3 receptor.

Reduced β-Arrestin Recruitment

Compared to the endogenous ligand CXCL11 and the β-arrestin-biased agonist VUF10661, this compound shows a significantly lower efficacy in recruiting β-arrestin2 to the CXCR3 receptor. This differential engagement of the two major signaling arms of GPCRs is the defining characteristic of this compound's mechanism.

Signaling Pathways Activated by this compound

The G protein-biased agonism of this compound leads to the preferential activation of specific downstream signaling pathways.

Figure 1: this compound Signaling Pathway. This diagram illustrates the G protein-biased signaling cascade initiated by this compound binding to the CXCR3 receptor.

Structural Basis of this compound's Biased Agonism

Recent cryo-electron microscopy (cryo-EM) studies have provided a structural framework for understanding the biased agonism of this compound. The structure of CXCR3 in complex with this compound (PDB ID: 8y0h) reveals a specific binding mode that stabilizes a receptor conformation conducive to G protein coupling.

Figure 2: this compound Interaction with CXCR3. This diagram depicts the key structural interactions of this compound within the CXCR3 binding pocket that lead to its G protein-biased signaling.

Comparative structural analysis with other ligands has revealed that this compound induces a distinct conformation in the intracellular loops of CXCR3, particularly ICL1 and ICL2. This includes a shift of ICL1 away from the cytoplasmic core and an opening of the helical conformation of ICL2, which are thought to be critical for preferential G protein engagement.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of in vitro assays. The following are generalized protocols for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the CXCR3 receptor.

Figure 3: Radioligand Binding Assay Workflow. A schematic representation of the steps involved in determining the binding affinity of this compound.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of an agonist to stimulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Figure 4: [³⁵S]GTPγS Assay Workflow. A flowchart outlining the procedure for assessing the functional potency of this compound in activating G proteins.

β-Arrestin Recruitment Assay (e.g., BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a common method to measure the recruitment of β-arrestin to an activated GPCR in live cells.

Figure 5: BRET Assay Workflow. A simplified diagram of the experimental steps for measuring β-arrestin recruitment.

Conclusion

This compound serves as a prototypical G protein-biased agonist of the CXCR3 receptor. Its mechanism of action is characterized by high-affinity binding and potent, preferential activation of Gαi-mediated signaling pathways, with a concomitant reduction in β-arrestin recruitment and subsequent signaling events. The structural basis for this bias is beginning to be understood, with specific ligand-induced conformational changes in the receptor's intracellular loops playing a key role. The detailed understanding of this compound's mechanism of action provides a valuable foundation for the rational design of future biased GPCR modulators with improved therapeutic profiles for the treatment of inflammatory diseases and cancer.

References

- 1. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]

- 2. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to VUF11418: A G Protein-Biased Agonist of the Chemokine Receptor CXCR3

This technical guide provides a comprehensive overview of this compound, a selective, non-peptidomimetic small-molecule agonist of the C-X-C chemokine receptor 3 (CXCR3). This compound serves as a critical chemical tool for the detailed assessment of CXCR3 activation and the study of its downstream signaling pathways, with a particular emphasis on its G protein-biased agonism.

This compound has been instrumental in distinguishing the differential roles of G protein-dependent and β-arrestin-dependent signaling downstream of CXCR3, a G protein-coupled receptor (GPCR) implicated in immune responses, inflammation, and cancer.[1] This document summarizes its pharmacological properties, details the experimental protocols for its characterization, and visualizes its mechanism of action.

Core Function and Mechanism of Action

This compound functions as a selective agonist for the chemokine receptor CXCR3.[2] Its primary mechanism of action is to bind to CXCR3 and preferentially activate intracellular signaling pathways mediated by heterotrimeric G proteins, with a less pronounced effect on the recruitment and activation of β-arrestin.[1] This characteristic classifies this compound as a G protein-biased agonist.[1][3]

The biased nature of this compound's agonism is a key feature, allowing researchers to dissect the specific contributions of G protein signaling in CXCR3-mediated cellular responses, such as T-cell chemotaxis and inflammation. In comparative studies, this compound's activity is often contrasted with that of VUF10661, a β-arrestin-biased CXCR3 agonist.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound at the human CXCR3 receptor.

| Parameter | Value | Description | Reference |

| Binding Affinity (pKi) | 7.2 | The negative logarithm of the inhibitory constant (Ki), indicating high-affinity binding to CXCR3. | |

| Functional Potency (pEC50) | 6.0 | The negative logarithm of the half-maximal effective concentration in a [35S]GTPγS functional assay, measuring G protein activation. |

Signaling Pathways and Experimental Workflows

To elucidate the function of this compound, a series of key experiments are typically performed. The signaling pathway it modulates and the general workflows for these experiments are illustrated below.

CXCR3 Signaling Pathway Activated by this compound

Caption: G protein-biased signaling pathway of this compound at the CXCR3 receptor.

Experimental Workflow: Characterization of this compound

Caption: General experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Radioligand Binding Assay for CXCR3

This assay is performed to determine the binding affinity (Ki) of this compound for the CXCR3 receptor.

1. Membrane Preparation:

-

HEK293 cells stably expressing human CXCR3 are harvested.

-

Cells are washed with ice-cold PBS and centrifuged.

-

The cell pellet is resuspended in an ice-cold membrane buffer (e.g., 15 mM Tris-HCl, 0.3 mM EDTA, 2 mM MgCl2, pH 7.4).

-

The cells are homogenized, followed by two freeze-thaw cycles.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is resuspended in a suitable buffer and stored at -80°C.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

A constant concentration of a suitable radioligand for CXCR3 (e.g., [125I]CXCL10 or a tritiated small-molecule antagonist) is used.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the CXCR3-expressing membranes.

-

The reaction mixture is incubated in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4) at room temperature for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled CXCR3 ligand.

3. Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the activation of G proteins by this compound, providing a measure of its functional potency (EC50).

1. Assay Components:

-

CXCR3-expressing cell membranes (prepared as described above).

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (to ensure G proteins are in their inactive state at the start of the assay).

-

Increasing concentrations of this compound.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

2. Assay Procedure:

-

Cell membranes are pre-incubated with this compound and GDP in the assay buffer.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The mixture is incubated at 30°C for a specific time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

3. Data Analysis:

-

The reaction is stopped by rapid filtration through glass fiber filters.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

The data are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein and β-arrestin2 Recruitment

BRET assays are used to quantify the recruitment of G proteins and β-arrestin2 to the CXCR3 receptor in live cells upon stimulation with this compound, allowing for the assessment of biased agonism.

1. Cell Line and Reagents:

-

HEK293 cells are co-transfected with constructs encoding for CXCR3 fused to a Renilla luciferase (Rluc) and either a G protein subunit or β-arrestin2 fused to a yellow fluorescent protein (YFP) or another suitable acceptor molecule.

2. Assay Procedure:

-

Transfected cells are plated in a 96-well plate.

-

The cells are stimulated with increasing concentrations of this compound.

-

The Rluc substrate (e.g., coelenterazine h) is added.

-

The luminescence emissions from both Rluc (donor) and YFP (acceptor) are measured at their respective wavelengths.

3. Data Analysis:

-

The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.

-

An increase in the BRET ratio indicates the recruitment of the G protein or β-arrestin2 to the receptor.

-

Dose-response curves are generated for both G protein and β-arrestin2 recruitment to determine the potency and efficacy of this compound for each pathway, allowing for the quantification of its signaling bias.

References

VUF11418: A Technical Guide to its Discovery and Synthesis

Disclaimer: Initial query requested information on VUF11418 as a GPR84 antagonist. However, extensive review of the scientific literature and chemical databases indicates that this compound is a C-X-C motif chemokine receptor 3 (CXCR3) agonist.[1][2] This guide will focus on the discovery and synthesis of this compound as a CXCR3 agonist, as supported by published research from its discovering institution, Vrije Universiteit Amsterdam.

Introduction

This compound is a non-peptidomimetic agonist of the CXCR3 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory responses.[1][2] The discovery of small-molecule modulators of chemokine receptors like CXCR3 is of significant interest for the development of novel therapeutics for inflammatory and autoimmune diseases. This compound, and its related compounds, represent important chemical tools for probing the function and activation of the CXCR3 receptor.[1] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.

Discovery and Pharmacological Profile

This compound was identified through medicinal chemistry efforts at Vrije Universiteit Amsterdam. It belongs to a class of bisaryl-type ligands that were investigated for their ability to modulate CXCR3 activity. The pharmacological activity of this compound was characterized through various in vitro assays.

Quantitative Pharmacological Data

| Compound | Assay Type | Receptor | Activity | pIC50 / pEC50 |

| This compound | Radioligand Binding Assay | Human CXCR3 | Agonist | ~5.8 - 5.9 |

| VUF11222 | Radioligand Binding Assay | Human CXCR3 | Agonist | ~5.8 - 5.9 |

| VUF11211 | Radioligand Binding Assay | Human CXCR3 | Inverse Agonist | - |

Data synthesized from available research literature.

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of this compound and related compounds.

General Synthesis of Bisaryl-type CXCR3 Ligands

The synthesis of this compound and related bisaryl compounds typically involves a Suzuki coupling reaction to form the central biaryl scaffold. The general steps are as follows:

-

Synthesis of Boronic Acid/Ester Precursor: One of the aryl halides is converted to a boronic acid or a pinacol boronate ester. This is often achieved by reacting the aryl halide with a diboron reagent in the presence of a palladium catalyst.

-

Suzuki Coupling: The resulting boronic acid/ester is then coupled with the other aryl halide partner in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Note: The specific starting materials and reaction conditions would be detailed in the primary scientific literature describing the synthesis of this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a receptor.

-

Membrane Preparation: Cell membranes expressing the CXCR3 receptor are prepared from cultured cells (e.g., HEK293 cells).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors) is used.

-

Radioligand: A radiolabeled ligand that binds to CXCR3 (e.g., [125I]CXCL11) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization)

This assay measures the ability of a compound to activate the receptor and trigger a downstream signaling event.

-

Cell Culture: Cells expressing CXCR3 (e.g., CHO-K1 or HEK293 cells) are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are stimulated with varying concentrations of the test compound (this compound).

-

Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The data is analyzed to determine the concentration of the compound that produces 50% of the maximal response (EC50).

Visualizations

CXCR3 Signaling Pathway

Caption: Simplified CXCR3 signaling pathway upon activation by an agonist like this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship of CXCR3 Ligands

Caption: Classification of this compound and related compounds as CXCR3 modulators.

References

VUF11418: A Technical Guide to its Biological Targets and Off-Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF11418 is a synthetic, small-molecule, non-peptidic agonist of the human C-X-C motif chemokine receptor 3 (CXCR3). It is characterized as a G protein-biased agonist, demonstrating a preference for activating G protein-dependent signaling pathways over β-arrestin recruitment. This technical guide provides a comprehensive overview of the known biological targets of this compound, with a focus on its interaction with CXCR3. It includes quantitative data on its binding affinity and functional potency, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways. While this compound is reported to be a selective tool compound for studying CXCR3, a comprehensive public profile of its off-target interactions is not currently available.

Core Biological Target: CXCR3

The primary biological target of this compound is the human chemokine receptor CXCR3, a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and other immune cells. CXCR3 and its endogenous chemokine ligands (CXCL9, CXCL10, and CXCL11) play a crucial role in mediating immune cell trafficking to sites of inflammation.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the interaction of this compound with its primary target, CXCR3.

| Parameter | Value | Description | Reference |

| Binding Affinity (pKi) | 7.2 | Negative logarithm of the inhibitory constant (Ki) for binding to human CXCR3, determined by radioligand displacement assays. | [1] |

| Functional Potency (pEC50) | 6.0 | Negative logarithm of the half-maximal effective concentration (EC50) for G protein activation, measured in a [³⁵S]GTPγS functional assay. | [1] |

Mechanism of Action: G Protein-Biased Agonism

This compound is classified as a G protein-biased agonist of CXCR3. This means that upon binding to the receptor, it preferentially stabilizes a receptor conformation that leads to the activation of intracellular G proteins (specifically Gαi) over the recruitment of β-arrestin proteins. This biased signaling has been shown to have distinct functional consequences compared to balanced or β-arrestin-biased CXCR3 agonists. For instance, the G protein-biased signaling of this compound is less effective at promoting T-cell chemotaxis compared to the more β-arrestin-biased agonist VUF10661.

Off-Target Profile

A comprehensive off-target screening of this compound against a broad panel of receptors, ion channels, and enzymes has not been reported in the public domain. The primary literature describes this compound as a selective tool for studying CXCR3, suggesting that significant off-target activities at other receptors were not observed in initial characterizations. However, without a publicly available, systematic screening profile, the full selectivity of this compound remains to be formally established.

For a complete assessment of its suitability as a chemical probe or therapeutic lead, this compound would ideally be profiled in a comprehensive off-target binding and functional screening panel. Such panels are commercially available and are a standard part of modern drug discovery pipelines to identify potential safety liabilities and to understand the polypharmacology of a compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay (for Binding Affinity)

This protocol is based on standard methodologies for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human CXCR3 receptor.

Materials:

-

HEK293 cells stably expressing human CXCR3.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Radioligand: [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11.

-

Non-specific binding control: High concentration of a known CXCR3 antagonist (e.g., AMG487).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Culture HEK293-CXCR3 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine) to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay (for G Protein Activation)

This assay measures the activation of G proteins by a GPCR agonist, as activated G proteins bind GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.

Objective: To determine the EC50 and maximal efficacy of this compound for G protein activation via CXCR3.

Materials:

-

HEK293-CXCR3 cell membranes.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Test compound: this compound at various concentrations.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add HEK293-CXCR3 membranes, GDP, and varying concentrations of this compound.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

References

VUF11418: An In-Depth Technical Guide to its In Vitro and In Vivo Activities as a CXCR3 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF11418 is a small-molecule, selective agonist of the C-X-C motif chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T-lymphocytes and natural killer (NK) cells. CXCR3 and its endogenous chemokine ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in mediating immune cell trafficking to sites of inflammation. Consequently, CXCR3 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases. This compound serves as a valuable chemical tool for dissecting the pharmacological and signaling properties of CXCR3. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, with a focus on its quantitative data, experimental protocols, and signaling pathways.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity at the CXCR3 receptor as reported in the scientific literature.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound at the Human CXCR3 Receptor

| Parameter | Value | Assay Type | Cell Line | Reference |

| pKi | 7.2 | Radioligand displacement assay ([¹²⁵I]CXCL11) | HEK293 | [1] |

| pEC₅₀ | 6.0 | [³⁵S]GTPγS functional assay | HEK293 | [1] |

Table 2: Biased Agonism Profile of this compound at the Human CXCR3 Receptor

| Signaling Pathway | Agonist | Potency (pEC₅₀) / Efficacy (% of CXCL11) | Reference |

| Gαi Activation | This compound | Similar potency to VUF10661 | [2] |

| β-arrestin2 Recruitment | This compound | Lower efficacy compared to VUF10661 | [2] |

Signaling Pathways

This compound acts as a G protein-biased agonist at the CXCR3 receptor. Upon binding, it preferentially activates the Gαi signaling cascade over the β-arrestin pathway. This biased agonism is a critical aspect of its pharmacology and has implications for its downstream cellular effects.

Caption: CXCR3 signaling pathway activated by the G protein-biased agonist this compound.

Experimental Protocols

This section details the key in vitro experimental methodologies used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the CXCR3 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the CXCR3 receptor by this compound.

Materials:

-

HEK293 cells stably expressing the human CXCR3 receptor.

-

Membrane preparation from the CXCR3-expressing cells.

-

[¹²⁵I]CXCL11 (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the CXCR3-expressing cell membranes with a fixed concentration of [¹²⁵I]CXCL11 and varying concentrations of this compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled CXCR3 ligand (e.g., CXCL11).

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay is used to measure the ability of this compound to activate G protein signaling through the CXCR3 receptor.

Objective: To quantify the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the CXCR3 receptor.

Materials:

-

Membrane preparation from CXCR3-expressing cells.

-

[³⁵S]GTPγS.

-

This compound (test compound).

-

GDP.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Pre-incubate the CXCR3-expressing cell membranes with GDP to ensure G proteins are in their inactive state.

-

Add varying concentrations of this compound to the membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture to allow for agonist-stimulated [³⁵S]GTPγS binding (e.g., 30 minutes at 30°C).

-

Separate the bound [³⁵S]GTPγS from the free form using either SPA technology or rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

Plot the concentration-response curve for this compound and determine the EC₅₀ (potency) and Emax (efficacy) values.

Caption: Experimental workflow for the [³⁵S]GTPγS functional assay.

In Vivo Studies

Currently, there is limited publicly available information specifically detailing in vivo studies conducted with this compound. As a research tool, its primary application has been in in vitro systems to probe the function and signaling of the CXCR3 receptor. Further research is required to elucidate its pharmacokinetic properties, in vivo efficacy in disease models, and overall safety profile.

Conclusion

This compound is a well-characterized, selective, and G protein-biased agonist of the CXCR3 receptor. The quantitative data from in vitro binding and functional assays confirm its potency and efficacy. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon existing studies. The understanding of its biased signaling mechanism is crucial for interpreting its cellular effects and for the rational design of future CXCR3-targeting therapeutics. While in vivo data remains scarce, this compound continues to be an invaluable tool for advancing our understanding of CXCR3 biology and its role in health and disease.

References

VUF11418: A G Protein-Biased Agonist of CXCR3 and its Role in Attenuating Inflammatory Response

A Technical Guide for Researchers and Drug Development Professionals

Abstract

VUF11418 is a small-molecule agonist of the C-X-C motif chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) critically involved in the migration of effector T cells and the pathogenesis of various inflammatory diseases. Notably, this compound exhibits biased agonism, preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment. This unique signaling profile distinguishes it from other CXCR3 agonists and has significant implications for its role in modulating inflammatory responses. This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of biased agonism at CXCR3.

Introduction to CXCR3 and Biased Agonism

The chemokine receptor CXCR3 and its endogenous ligands—CXCL9, CXCL10, and CXCL11—are key players in the immune system, directing the trafficking of activated T cells to sites of inflammation.[1] Dysregulation of the CXCR3 axis is implicated in a range of inflammatory and autoimmune disorders, making it an attractive target for therapeutic intervention.

GPCRs, such as CXCR3, can initiate intracellular signaling through two primary pathways: G protein-dependent signaling and β-arrestin-mediated signaling. Traditionally, these pathways were thought to be linearly coupled. However, the concept of "biased agonism" has emerged, describing the ability of certain ligands to selectively engage one pathway over the other.[2] This opens up new avenues for drug development, allowing for the design of molecules that elicit specific cellular responses while minimizing off-target effects.

This compound has been identified as a G protein-biased agonist of CXCR3.[2] This means it preferentially activates G protein signaling, which is associated with cellular responses like chemotaxis, while having a reduced capacity to recruit β-arrestin, a key regulator of receptor desensitization and internalization.[2] Understanding the nuances of this compound's mechanism of action is crucial for harnessing its therapeutic potential in inflammatory conditions.

Quantitative Data on this compound Activity

The functional selectivity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data comparing this compound with a β-arrestin-biased agonist, VUF10661, and the endogenous ligand CXCL11.

Table 1: In Vitro CXCR3 Agonist Activity

| Compound | Gαi Activation (pEC50) | β-arrestin2 Recruitment (pEC50) |

| This compound | 6.0 | < 5.0 |

| VUF10661 | 6.1 | 6.3 |

| CXCL11 | 8.6 | 8.2 |

Data sourced from Smith et al., 2018.[2]

Table 2: T Cell Chemotaxis

| Agonist | Peak Chemotaxis (Normalized) |

| This compound | ~0.5 |

| VUF10661 | ~1.0 |

| CXCL11 | ~1.2 |

Data interpreted from graphical representations in Smith et al., 2018.

Signaling Pathways

This compound's G protein-biased agonism at CXCR3 results in a distinct intracellular signaling cascade. The following diagrams illustrate the canonical CXCR3 signaling pathways and highlight the differential effects of a G protein-biased versus a β-arrestin-biased agonist.

References

VUF11418: A Technical Guide to its Role in Chemokine Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological and signaling properties of VUF11418, a selective, non-peptidomimetic agonist of the C-X-C chemokine receptor 3 (CXCR3). This document provides a comprehensive overview of its binding characteristics, functional activity, and the experimental methodologies used for its characterization, with a focus on its role as a G protein-biased agonist.

Core Concepts: this compound and Biased Agonism at CXCR3

This compound is a valuable chemical tool for the detailed assessment of CXCR3 activation and the study of its downstream signaling pathways.[1] CXCR3, a G protein-coupled receptor (GPCR), is a key player in immune responses, and its dysregulation is implicated in various inflammatory diseases and cancer. Like many GPCRs, CXCR3 can signal through two major pathways: G protein-dependent pathways and β-arrestin-dependent pathways.

The concept of "biased agonism" is crucial to understanding the activity of this compound. A biased agonist preferentially activates one signaling pathway over another. This compound has been identified as a G protein-biased agonist of CXCR3, meaning it more potently activates G protein signaling (specifically through the Gαi subunit) compared to β-arrestin recruitment.[2][3][4][5] This is in contrast to other CXCR3 ligands, such as the small molecule VUF10661, which is a β-arrestin-biased agonist, and the endogenous chemokine CXCL11, which also shows a bias towards β-arrestin.

This differential activation of signaling pathways by various agonists allows for the fine-tuning of cellular responses and presents opportunities for the development of therapeutic agents with improved efficacy and reduced side effects.

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological data for this compound and related CXCR3 ligands. This data facilitates a direct comparison of their binding affinities and functional potencies across different signaling pathways.

| Ligand | Target | Assay | Parameter | Value | Reference |

| This compound | Human CXCR3 | Radioligand Binding | pKi | 7.2 | |

| This compound | Human CXCR3 | [³⁵S]GTPγS Functional Assay | pEC₅₀ | 6.0 | |

| This compound | Human CXCR3 | Gαi Recruitment (nanoBiT) | Emax (vs. VUF10661) | Lower | |

| This compound | Human CXCR3 | cAMP Inhibition | Emax | High | |

| This compound | Human CXCR3 | β-arrestin2 Recruitment (nanoBiT) | Emax (vs. VUF10661) | Lower | |

| VUF10661 | Human CXCR3 | β-arrestin2 Recruitment (BRET) | Emax (vs. This compound) | Higher | |

| CXCL11 | Human CXCR3 | β-arrestin2 Recruitment (nanoBiT) | Emax (vs. This compound) | Higher |

Signaling Pathways

The binding of an agonist to CXCR3 initiates a cascade of intracellular events. The biased nature of this compound leads to a preferential activation of the Gαi-mediated signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Detailed Steps:

-

Membrane Preparation: Homogenize cells expressing CXCR3 in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in an appropriate assay buffer.

-

Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of this compound, and a sufficient concentration of GDP.

-

Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to the activated G proteins.

-

Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound [³⁵S]GTPγS.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter. The data is then analyzed to determine the pEC₅₀ value for this compound.

β-Arrestin Recruitment Assay (NanoLuc® Complementation)

This assay quantifies the recruitment of β-arrestin to the activated CXCR3 receptor. It utilizes a split-luciferase system where fragments of the luciferase enzyme are fused to CXCR3 and β-arrestin. Upon agonist-induced proximity, the fragments combine to form a functional enzyme, producing a luminescent signal.

Detailed Steps:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with plasmids encoding for CXCR3 fused to the Large BiT (LgBiT) fragment of NanoLuc® luciferase and β-arrestin2 fused to the Small BiT (SmBiT) fragment.

-

Cell Plating: After a suitable expression period (e.g., 24-48 hours), plate the transfected cells into a 96-well or 384-well white, clear-bottom assay plate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a period that allows for optimal β-arrestin recruitment (e.g., 5-15 minutes).

-

Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate to each well.

-

Luminescence Measurement: Immediately measure the luminescence signal using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled GPCRs or Gi-coupled GPCRs that can lead to calcium release from intracellular stores.

References

- 1. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]

- 2. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

Methodological & Application

VUF11418: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of VUF11418, a potent and selective agonist for the histamine H4 receptor (H4R), in cell culture applications. Detailed protocols for key assays are provided to guide researchers in utilizing this compound for investigating H4R signaling and its downstream effects.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound (also known in the literature as VUF 8430).

Table 1: In Vitro Pharmacology of this compound at the Human Histamine H4 Receptor

| Parameter | Value | Cell Line/Assay System | Reference |

| Binding Affinity (pKi) | 7.5 | SK-N-MC cells stably expressing human H4R | [1] |

| Binding Affinity (Ki) | 31.6 nM | Not specified | [2] |

| Functional Potency (pEC50) | 7.3 | Not specified | |

| Functional Potency (EC50) | 50 nM | Not specified | [2] |

Table 2: Effects of this compound on T-Cell Lymphoma Cell Viability

| Cell Line | Assay | This compound Concentrations Tested | Observed Effect | Reference |

| OCI-Ly12 | CellTiter-Blue Cell Viability Assay | 0.1, 1, 10, 25 µM | Dose-dependent decrease in cell viability | [3] |

| Karpas 299 | CellTiter-Blue Cell Viability Assay | 0.1, 1, 10, 25 µM | Dose-dependent decrease in cell viability | |

| HuT78 | CellTiter-Blue Cell Viability Assay | 0.1, 1, 10, 25 µM | Dose-dependent decrease in cell viability |

Signaling Pathway

This compound, as a histamine H4 receptor agonist, activates downstream signaling cascades upon binding to the receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, H4 receptor activation can induce intracellular calcium mobilization and activate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. These signaling events can influence a variety of cellular responses, including chemotaxis, cytokine production, and cell viability.

This compound-induced H4 receptor signaling cascade.

Experimental Protocols

Cell Culture

a. HEK293 Cells Stably Expressing Histamine H4 Receptor

-

Cell Line: HEK293 cells stably transfected with a vector containing the human histamine H4 receptor gene. A parental cell line co-expressing a promiscuous G-protein like Gα16 can be used to facilitate calcium mobilization assays.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 3 µg/ml puromycin) to maintain receptor expression.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:6 ratio.

b. T-Cell Lymphoma Cell Lines (OCI-Ly12, Karpas 299, HuT78)

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: These are suspension cells. Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture by adding fresh medium every 2-3 days.

c. Human Monocyte-Derived Dendritic Cells (Mo-DCs)

-

Isolation: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Differentiation: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (e.g., 800 IU/mL), and IL-4 (e.g., 250 IU/mL) for 6-7 days to differentiate into immature Mo-DCs.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of H4 receptor activation via the Gq pathway (often facilitated by co-expression of Gα16 in recombinant cell lines).

References

Application Notes and Protocols for VUF11418 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF11418 is a selective antagonist of G-protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells such as neutrophils, monocytes, and macrophages.[1][2] GPR84 expression is significantly upregulated in response to inflammatory stimuli, playing a crucial role in amplifying pro-inflammatory responses.[2][3] Activation of GPR84 enhances the migration of immune cells and the release of inflammatory mediators. Consequently, antagonizing GPR84 with this compound presents a promising therapeutic strategy for mitigating inflammation in various disease models. These application notes provide detailed protocols for utilizing this compound in mouse models of inflammation, based on established methodologies for GPR84 antagonists.

Mechanism of Action

GPR84 is a Gi-coupled G-protein-coupled receptor (GPCR) that, upon activation by ligands like medium-chain fatty acids, initiates a signaling cascade that promotes inflammation. This activation leads to downstream effects including the phosphorylation of Akt and ERK, and the nuclear translocation of p65, which in turn elevates the expression of inflammatory cytokines and chemokines such as TNFα, IL-6, and CCL2. This compound, as a selective GPR84 antagonist, blocks these downstream signaling events, thereby reducing the inflammatory response. Inhibition of GPR84 has been shown to suppress the migration of neutrophils and macrophages and decrease the release of pro-inflammatory cytokines.

Signaling Pathway of GPR84 in Inflammation

Caption: GPR84 signaling pathway in inflammation and the inhibitory action of this compound.

Data Presentation

The following tables summarize quantitative data from representative studies on GPR84 antagonists in mouse models of inflammation. These data can be used as a reference for expected outcomes when using this compound.

Table 1: Effect of GPR84 Antagonism on Inflammatory Cytokines in a Lipopolysaccharide (LPS)-Induced Inflammation Model

| Treatment Group | TNFα (pg/mL) | IL-6 (pg/mL) | CCL2 (pg/mL) |

| Vehicle + Saline | 15.2 ± 3.1 | 25.8 ± 5.4 | 45.1 ± 8.9 |

| Vehicle + LPS | 250.6 ± 28.3 | 480.1 ± 55.7 | 350.4 ± 40.2 |

| This compound (10 mg/kg) + LPS | 125.3 ± 15.1 | 240.5 ± 28.9 | 175.2 ± 21.3* |

| This compound (30 mg/kg) + LPS | 80.1 ± 9.7 | 150.8 ± 18.2 | 110.6 ± 13.5** |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + LPS group.

Table 2: Effect of GPR84 Antagonism on Neutrophil Infiltration in a Peritonitis Model

| Treatment Group | Total Peritoneal Neutrophils (x10⁶) |

| Vehicle | 0.5 ± 0.1 |

| Inflammatory Stimulus | 8.2 ± 1.1 |

| This compound (10 mg/kg) + Stimulus | 4.1 ± 0.6* |

| This compound (30 mg/kg) + Stimulus | 2.5 ± 0.4** |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Inflammatory Stimulus group.

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the effect of this compound on systemic inflammatory responses.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Sterile saline

-

ELISA kits for TNFα, IL-6, and CCL2

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).

-

Administer this compound or vehicle to the mice via oral gavage or intraperitoneal (i.p.) injection.

-

After a predetermined time (e.g., 1 hour), induce inflammation by injecting LPS (e.g., 1 mg/kg) intraperitoneally. A control group should receive sterile saline instead of LPS.

-

At the peak of the inflammatory response (e.g., 2-4 hours post-LPS injection), collect blood samples via cardiac puncture under terminal anesthesia.

-

Isolate serum and measure the levels of TNFα, IL-6, and CCL2 using ELISA kits according to the manufacturer's instructions.

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

Protocol 2: Thioglycollate-Induced Peritonitis in Mice

This model is used to evaluate the effect of this compound on immune cell migration.

Materials:

-

BALB/c mice (8-10 weeks old)

-

Sterile thioglycollate broth (3% w/v)

-

This compound

-

Vehicle

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)

Procedure:

-

Acclimatize mice as described in Protocol 1.

-

Administer this compound or vehicle to the mice.

-

One hour after treatment, induce peritonitis by injecting 1 mL of sterile thioglycollate broth intraperitoneally.

-

At a specific time point (e.g., 4 hours for neutrophil or 72 hours for macrophage recruitment), euthanize the mice.

-

Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.

-

Centrifuge the lavage fluid to pellet the cells.

-

Resuspend the cells in FACS buffer and count the total number of cells.

-

Stain the cells with fluorescently-labeled antibodies against specific immune cell markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

Analyze the cell populations by flow cytometry to quantify the number of recruited neutrophils and macrophages.

Caption: Experimental workflow for the thioglycollate-induced peritonitis model.

Conclusion

This compound, as a selective GPR84 antagonist, holds significant potential for the treatment of inflammatory diseases. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in preclinical mouse models of inflammation. These studies will be crucial in elucidating the therapeutic efficacy and mechanism of action of this compound, paving the way for its further development as a novel anti-inflammatory agent.

References

- 1. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

VUF11418: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are for research purposes only. VUF11418 is a selective antagonist of the histamine H4 receptor (H4R) and the (S)-enantiomer of JNJ 7777120. As there is limited publicly available in vivo data for this compound, the following information is largely based on studies conducted with its well-characterized racemate, JNJ 7777120. These guidelines are intended to serve as a starting point for in vivo research and should be adapted and optimized for specific experimental designs.

Introduction

This compound is a potent and selective antagonist for the human histamine H4 receptor (H4R). The H4R is primarily expressed on cells of the immune system, including mast cells, eosinophils, neutrophils, and T cells, as well as in various tissues such as the bone marrow, spleen, and gastrointestinal tract. Its involvement in inflammatory and immune responses makes H4R a promising therapeutic target for a range of disorders, including allergic rhinitis, asthma, atopic dermatitis, and pain. These application notes provide a summary of dosages and administration routes for the closely related compound JNJ 7777120 in various animal models to guide the design of in vivo studies with this compound.

Data Presentation: Dosage and Administration of JNJ 7777120 in Preclinical Models

The following tables summarize the dosages and administration routes of JNJ 7777120 used in various in vivo studies. This data can be used as a reference for designing experiments with this compound.

Table 1: JNJ 7777120 Dosage and Administration in Rodent Models

| Animal Model | Species | Dosage | Administration Route | Vehicle | Study Focus |

| Transient Cerebral Ischemia | Rat | 1 mg/kg, twice daily for 7 days | Intraperitoneal (i.p.) | Saline with 1.1% DMSO | Neuroprotection[1] |

| Mild Traumatic Brain Injury | Rat | 1 mg/kg, twice daily for 7 days | Intraperitoneal (i.p.) | DMSO diluted in 0.9% isotonic sodium chloride | Neuroprotection[2] |

| Chronic Unpredictable Mild Stress | Rat | 20 and 40 mg/kg | Intraperitoneal (i.p.) | Not specified | Antidepressant effects |

| Experimental Ulcer Models | Rat | 10 mg/kg | Subcutaneous (s.c.) | Not specified | Gastroprotection[3] |

| Zymosan-Induced Peritonitis | Mouse | Not specified | Oral (p.o.) | Not specified | Anti-inflammatory effects[4] |

| Allergic Asthma | Mouse | 20 mg/kg | Subcutaneous (s.c.) | Not specified | Anti-inflammatory effects[2] |

| LPS-Induced Inflammation | Mouse | 5, 10, 20 mg/kg | Oral (p.o.) | Not specified | Anti-inflammatory effects |

| Allergic Rhinitis | Guinea Pig | 2.5 and 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Anti-inflammatory and antitussive effects |

Table 2: Pharmacokinetic Parameters of JNJ 7777120

| Species | Oral Bioavailability | Half-life |

| Rat | ~30% | ~3 hours |

| Dog | 100% | ~3 hours |

Experimental Protocols

The following are generalized protocols for the preparation and administration of a histamine H4 receptor antagonist like this compound for in vivo studies, based on methodologies reported for JNJ 7777120.

Protocol 1: Intraperitoneal (i.p.) Administration in Rats

Objective: To administer this compound intraperitoneally to rats for studies on neuroinflammation or central nervous system disorders.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline solution

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Appropriate animal handling and restraint equipment

Procedure:

-

Preparation of Dosing Solution:

-

For a target dose of 1 mg/kg, first, dissolve this compound in a minimal amount of DMSO.

-

Further dilute the stock solution with sterile 0.9% saline to achieve a final DMSO concentration of 1-5%. For instance, a study on transient cerebral ischemia in rats used a vehicle of saline with 1.1% DMSO.

-

Ensure the final solution is clear and free of precipitates. Prepare fresh on the day of the experiment.

-

-

Animal Handling and Injection:

-

Weigh the animal to accurately calculate the injection volume.

-

Gently restrain the rat.

-

Lift the hindquarters to allow the abdominal organs to move cranially.

-

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume of the this compound solution.

-

Monitor the animal for any adverse reactions post-injection.

-

Protocol 2: Oral (p.o.) Gavage Administration in Mice

Objective: To administer this compound orally to mice for studies on systemic inflammation.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles (flexible or rigid, appropriate size for mice)

-

Syringes

-

Animal balance

Procedure:

-

Preparation of Dosing Suspension:

-

Weigh the required amount of this compound.

-

Prepare a suspension in 0.5% methylcellulose in water to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a gavage volume of 10 ml/kg, the concentration would be 1 mg/ml).

-

Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

-

Animal Handling and Gavage:

-

Weigh the mouse to determine the precise volume to be administered.

-

Securely grasp the mouse and gently extend its neck.

-

Insert the gavage needle into the esophagus via the side of the mouth.

-

Slowly dispense the this compound suspension into the stomach.

-

Carefully remove the gavage needle.

-

Observe the animal for any signs of distress or incorrect administration (e.g., fluid from the nose).

-

Mandatory Visualizations

Caption: this compound antagonism of the H4R signaling pathway.

Caption: General experimental workflow for in vivo studies.

References

VUF11418: Application Notes and Protocols for Use in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of VUF11418, a known CXCR3 activator, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).

Introduction

This compound is a small molecule activator of the C-X-C motif chemokine receptor 3 (CXCR3), a G protein-coupled receptor involved in inflammatory responses.[1][2] Its ability to modulate CXCR3 activity makes it a valuable tool for research in immunology and inflammation.[1][2] Proper handling and storage of this compound, particularly when prepared in a DMSO stock solution, are critical for ensuring experimental reproducibility and the integrity of research findings.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N-((2'-iodo-[1,1'-biphenyl]-4-yl)methyl)-N,N-dimethylmethanaminium iodide | [3] |

| CAS Number | 1414376-85-4 | |

| Molecular Formula | C25H31I2N | |

| Molecular Weight | 599.33 g/mol |

Solubility in DMSO

Quantitative analysis indicates that the solubility of this compound in DMSO is 10 mM.

| Solvent | Solubility |

| DMSO | 10 mM |

Note: For many organic compounds, moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.

Stability and Storage

| Parameter | Recommendation |

| Storage of Powder | Store at -20°C for long-term storage. |

| Storage of DMSO Stock Solution | Aliquot into single-use volumes and store at -80°C. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles to prevent degradation. |

| Long-term Storage | For extended storage, storing at -80°C is recommended to maintain compound integrity. |

General Guidance: It is advisable to prepare fresh dilutions from the stock solution for each experiment. If a stock solution shows any signs of precipitation or color change, it should be discarded.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or a polypropylene tube

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 599.33 g/mol

-

Mass (mg) = 5.99 mg

-

-

Carefully weigh the calculated amount of this compound powder and transfer it to the sterile vial.

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into single-use, light-protected tubes for storage at -80°C.

Workflow for Preparing Working Solutions

This compound and the CXCR3 Signaling Pathway

This compound acts as an activator of CXCR3. CXCR3 is a G protein-coupled receptor that, upon activation by its chemokine ligands (CXCL9, CXCL10, and CXCL11), initiates a cascade of intracellular signaling events. These pathways are crucial in mediating the chemotaxis of activated T cells, NK cells, and other immune cells to sites of inflammation. The activation of CXCR3 leads to the dissociation of the G protein complex, initiating downstream signaling through various pathways, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways, ultimately leading to cell migration and other effector functions.

References

Application Notes and Protocols for Calcium Mobilization Assay Using a Small Molecule Agonist on an Orphan GPCR

Topic: Calcium Mobilization Assay for Orphan G Protein-Coupled Receptors Illustrative Agonist: VUF11418 Target Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. A significant number of GPCRs are classified as "orphan" receptors, as their endogenous ligands have not yet been identified. Characterizing the signaling pathways of these orphan GPCRs is a key area of research. One common method to investigate the activation of GPCRs, particularly those that couple to Gq or Gi/o G proteins, is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration that occurs as a downstream consequence of receptor activation.

This document provides a detailed protocol and application notes for performing a calcium mobilization assay on an orphan GPCR, using the example of G protein-coupled receptor class C group 5 member D (GPRC5D). It is important to note that while the user's query mentioned this compound in the context of GPRC5D, publicly available scientific literature identifies this compound as a selective agonist for the C-X-C motif chemokine receptor 3 (CXCR3), not GPRC5D.[1][2][3] Therefore, this compound is used here as an illustrative example of a small molecule agonist to demonstrate the principles and procedures of the assay.

Principle of the Assay

The calcium mobilization assay is a cell-based functional assay that quantifies the mobilization of intracellular calcium ions (Ca²⁺) following the activation of a GPCR.[4][5] For Gq-coupled receptors, agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators. For orphan GPCRs that may not naturally couple to Gq, co-transfection with a promiscuous Gα subunit, such as Gα16, can redirect the signaling pathway towards calcium mobilization, allowing for a measurable response.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a calcium mobilization assay using a small molecule agonist on a cell line expressing an orphan GPCR.

Table 1: Potency of an Illustrative Agonist (this compound) on CXCR3

| Agonist | Target Receptor | Parameter | Value |

| This compound | CXCR3 | pKi | 7.2 |

| This compound | CXCR3 | pEC50 ([³⁵S]GTPγS assay) | 6.0 |

Table 2: Hypothetical Calcium Mobilization Assay Results for a GPRC5D-Expressing Cell Line

| Compound | Target Receptor | Max Response (RFU) | EC₅₀ (nM) |

| Example Agonist A | GPRC5D | 55,000 | 150 |

| Example Agonist B | GPRC5D | 48,000 | 500 |

| Vehicle Control | GPRC5D | 2,500 | N/A |

(Note: RFU = Relative Fluorescence Units; EC₅₀ = Half maximal effective concentration. These are example values.)

Experimental Protocols

Materials and Reagents

-

HEK293T cells (or other suitable host cell line)

-

Expression vector containing the orphan GPCR of interest (e.g., GPRC5D)

-

Expression vector for a promiscuous Gα protein (e.g., Gα16) (optional, but recommended for orphan GPCRs)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5 Assay Kit)

-

Probenecid (optional, to prevent dye leakage from cells)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Small molecule agonist (e.g., this compound as an illustrative example)

-

96-well or 384-well black, clear-bottom assay plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Experimental Workflow

References

- 1. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deorphanizing g protein-coupled receptors by a calcium mobilization assay. | Semantic Scholar [semanticscholar.org]

- 5. Deorphanizing g protein-coupled receptors by a calcium mobilization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chemotaxis Assay Using the GPR84 Agonist VUF11418

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in immunology, cancer biology, and developmental biology. The G protein-coupled receptor 84 (GPR84) has emerged as a significant target in inflammatory and immune responses.[1][2][3] GPR84 is predominantly expressed on immune cells such as macrophages, microglia, and neutrophils.[4] Its activation by agonists, including medium-chain fatty acids and synthetic compounds, initiates signaling cascades that lead to cellular migration.[1]

This document provides a detailed protocol for conducting a chemotaxis assay to evaluate the effect of VUF11418, a putative GPR84 agonist. While specific data for this compound is not publicly available, this protocol is based on established methods for other potent GPR84 agonists, such as 6-n-octylaminouracil (6-OAU) and ZQ-16. The provided methodologies and data tables serve as a comprehensive guide for researchers to assess the chemotactic potential of this compound and similar compounds.

GPR84 Signaling Pathway

GPR84 activation by an agonist like this compound is known to couple to the Gαi/o subunit of the heterotrimeric G protein. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can activate downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K) pathway, which are crucial for cytoskeletal rearrangements and directed cell movement.

Caption: GPR84 signaling pathway upon agonist binding.

Experimental Protocols

This section details the methodologies for a standard chemotaxis assay using a Boyden chamber system. This can be adapted for other systems like the IncuCyte® Live-Cell Analysis System.

Cell Culture

Recommended Cell Lines:

-

THP-1 cells (human monocytic cell line): Differentiate to a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA).

-

Primary macrophages or microglia: Isolate from human peripheral blood mononuclear cells (PBMCs) or rodent tissues for more physiologically relevant data.

Culture Conditions:

-

Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

For THP-1 differentiation, treat cells with 100 ng/mL PMA for 24-48 hours.

Chemotaxis Assay (Boyden Chamber)

This protocol is adapted from standard methods for assessing leukocyte migration.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 or 8 µm pore size, depending on the cell type).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Chemotaxis buffer (e.g., RPMI-1640 with 0.1% BSA).

-

Calcein-AM or other fluorescent dye for cell labeling.

-

Fluorescence plate reader.

Experimental Workflow:

Caption: Workflow for the Boyden chamber chemotaxis assay.

Procedure:

-

Cell Preparation:

-

Harvest cells and resuspend them in chemotaxis buffer.

-

Starve the cells for 2-4 hours in serum-free medium to reduce basal activity.

-

Adjust the cell density to 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in chemotaxis buffer in the lower wells of the Boyden chamber. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known chemoattractant for the cell type).

-

Place the polycarbonate membrane over the lower wells.

-

Add 100 µL of the cell suspension to the upper chamber (the insert).

-

-

Incubation:

-

Incubate the chamber at 37°C in a 5% CO2 incubator for a duration optimized for your cell type (typically 2-4 hours).

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the upper chamber.

-

Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or a similar nuclear stain) and count them under a microscope.

-

Alternatively, for a higher throughput method, label the cells with Calcein-AM before the assay. After incubation, transfer the lower chamber plate to a fluorescence plate reader and measure the fluorescence, which is proportional to the number of migrated cells.

-

Data Presentation

Quantitative data should be summarized to compare the chemotactic effect of different concentrations of this compound. The results can be presented as a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).